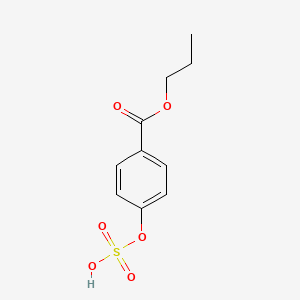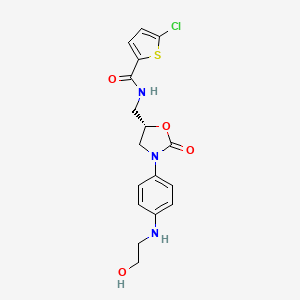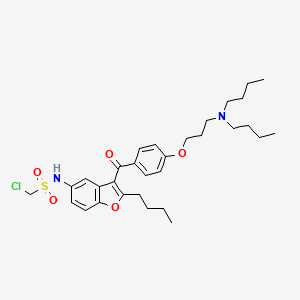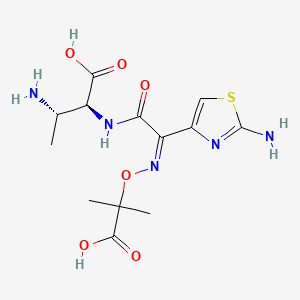
Propyl paraben sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl paraben sulfate is a derivative of propyl paraben, which is the n-propyl ester of p-hydroxybenzoic acid. Propyl paraben is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl paraben sulfate can be synthesized through the sulfonation of propyl paraben. The process typically involves the reaction of propyl paraben with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the complete conversion of propyl paraben to its sulfate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where propyl paraben is continuously fed and reacted with sulfur trioxide or chlorosulfonic acid. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl paraben sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert this compound back to propyl paraben.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Propyl paraben.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl paraben sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized as a preservative in cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The mechanism of action of propyl paraben sulfate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and essential enzymes such as ATPases and phosphotransferases . This makes it effective against a wide range of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl paraben
- Ethyl paraben
- Butyl paraben
- Heptyl paraben
Comparison
While methyl paraben and ethyl paraben are more commonly used in cosmetics, propyl paraben sulfate offers better solubility and stability, making it suitable for specific industrial applications .
Propriétés
IUPAC Name |
propyl 4-sulfooxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBGFBWJOHXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)



![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

![4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester](/img/structure/B565907.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

